molecular formula C15H12N4 B067670 [2,2':6',2''-Terpyridin]-4'-amine CAS No. 193944-66-0

[2,2':6',2''-Terpyridin]-4'-amine

Cat. No. B067670
M. Wt: 248.28 g/mol
InChI Key: ROISIAUYBSOVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of [2,2':6',2''-Terpyridin]-4'-amine involves several steps, including the functionalization of 2,2':6',2''-terpyridines. This process allows for the introduction of different functional groups onto the terpyridine at the 4'-position, opposite the metal binding site. Notable methods include the reaction of 4′-chloro-2,2':6',2''-terpyridine with alkoxide nucleophiles to yield 4′-functionalized 2,2':6',2''-terpyridines with functionalities such as amines, carboxylic acids, and alkoxy chains of varying lengths (Andres et al., 2003).

Molecular Structure Analysis

The molecular structure of [2,2':6',2''-Terpyridin]-4'-amine exhibits unique internal angles between the terminal rings and the central ring, often influenced by hydrogen bonding. This aspect of its structure is crucial for its binding properties and its ability to form complexes with metals, which is fundamental for its applications in coordination chemistry and materials science (Fallahpour et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving [2,2':6',2''-Terpyridin]-4'-amine are diverse, including its use in the synthesis of homoleptic and heteroleptic metal complexes. The molecule's ability to act as a ligand for metals such as iron(II) and ruthenium(II) highlights its chemical versatility. Such complexes have been studied for their chemical and electrochemical properties, showcasing the molecule's role in developing novel materials with specific functionalities (Fallahpour et al., 1999).

Physical Properties Analysis

The physical properties of [2,2':6',2''-Terpyridin]-4'-amine and its derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the functional groups attached to the 4'-position. These properties are critical for its applications in materials science, where the solubility and stability of the molecule can affect the overall properties of the resulting materials or complexes.

Chemical Properties Analysis

The chemical properties of [2,2':6',2''-Terpyridin]-4'-amine, including reactivity, stability, and its ability to form complexes with various metals, make it a valuable molecule in coordination chemistry. Its versatility allows for the synthesis of a wide range of metal complexes with diverse applications, from catalysis to materials science (Beves et al., 2009).

Scientific Research Applications

  • Macromolecular Chemistry and Nanoscience : Functionalization of [2,2':6',2''-Terpyridin]-4'-amine enables the introduction of various functional groups, facilitating its application in macromolecular chemistry and nanoscience. This functionalization is significant for the formation of ordered monolayers and visualizing them using scanning tunneling microscopy (STM) (Andres et al., 2003).

  • Preparation of Ruthenium(II) Complexes : The palladium-catalyzed amination of 4'-chloro-2,2':6',2''-terpyridine provides an accessible route to amine-containing ruthenium(II) polypyridyl complexes, which are significant in various chemical processes (Johansson, 2006).

  • Electrochemical and Optical Studies : Bis(terpyridine)ruthenium complexes with redox-active amine sites have been studied for their electrochemical and optical properties, contributing to the understanding of charge-transfer processes (Zhang et al., 2012).

  • Catalysis and Photovoltaics : Terpyridines and their transition metal complexes are used in various fields including photovoltaics and organometallic catalysis. They play a role in artificial photosynthesis, organic transformations, and polymerization reactions (Winter et al., 2011).

  • Synthesis of Bis(2,2'6',2''-terpyridin-4'-yl)amine and Its Metal Complexes

    : A solvent-free synthesis approach for bis(2,2':6',2''-terpyridin-4'-yl)amine has been developed, demonstrating its versatility in forming metal complexes (Fallahpour, 2008).

  • Optical Properties of Trisheterocyclic Systems : The optical properties of [2,2':6',2''-Terpyridin]-4'-amine derivatives, including their thermal, redox, and UV–Vis absorption and emission properties, have been thoroughly investigated (Palion-Gazda et al., 2019).

Future Directions

Terpyridine glycoconjugates have proven to be potential antitumor agents. The results highlight that Cu (II) and Fe (II) ternary complexes of terpyridine derivatives have antiproliferative activity in the micromolar range . This suggests a promising future direction for the use of “[2,2’:6’,2’‘-Terpyridin]-4’-amine” in medical applications.

properties

IUPAC Name

2,6-dipyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROISIAUYBSOVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572936
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2':6',2''-Terpyridin]-4'-amine

CAS RN

193944-66-0
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 2
Reactant of Route 2
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 3
Reactant of Route 3
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 4
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 5
[2,2':6',2''-Terpyridin]-4'-amine
Reactant of Route 6
[2,2':6',2''-Terpyridin]-4'-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.